2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid
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Overview
Description
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known for their ability to bind with high affinity to multiple receptors, which can lead to a variety of pharmacological effects .
Biochemical Pathways
These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that pyrazole derivatives may interact with a variety of biochemical pathways, although the specifics would depend on the exact structure of the derivative.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with appropriate reagents. One common method includes the esterification of the carboxylic acid followed by hydrolysis to yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid is unique due to its specific structural features, such as the trifluoromethyl group and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-12-13(2)6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFGXKHNYRKRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1)C)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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